3-(2,5-Dimethoxyphenyl)-3-pentanol

Description

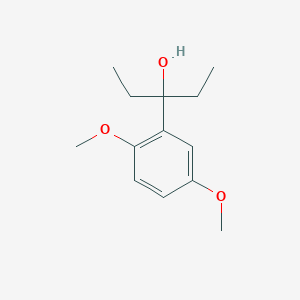

3-(2,5-Dimethoxyphenyl)-3-pentanol is a tertiary alcohol featuring a pentanol backbone substituted at the 3-position with a 2,5-dimethoxyphenyl group.

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-5-13(14,6-2)11-9-10(15-3)7-8-12(11)16-4/h7-9,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKJCNINHIZQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=C(C=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-Dimethoxyphenyl)-3-pentanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pentanol backbone with a dimethoxy-substituted phenyl group. This structural configuration is believed to contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of methoxy groups may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antioxidant Activity

Several studies have demonstrated that compounds with similar phenolic structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms involving caspase activation and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 45 | Apoptosis induction |

| PC-3 | 60 | Cell cycle arrest |

| WRL-68 | 86 | Cytotoxicity |

Anti-inflammatory Effects

Compounds similar to this compound have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity may be mediated through the suppression of NF-kB signaling pathways.

Case Studies

- Study on Cytotoxic Effects : A study conducted by Arai et al. (2017) evaluated the cytotoxic effects of various substituted phenolic compounds on different cancer cell lines. The results indicated that this compound showed moderate cytotoxicity against MCF-7 cells with an IC50 value of 45 µM, suggesting its potential as an anticancer agent .

- Anti-inflammatory Mechanism : In a separate investigation, researchers assessed the anti-inflammatory properties of compounds containing methoxy groups. The findings revealed that such compounds could significantly reduce TNF-alpha levels in LPS-stimulated macrophages, highlighting their therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Key Findings :

- Substituent Effects : Methoxy groups (electron-donating) enhance aromatic ring reactivity compared to methyl groups (electron-neutral) or halogens like fluorine (electron-withdrawing) .

- Alcohol Position: Tertiary alcohols (e.g., 3-pentanol derivatives) exhibit greater steric hindrance and lower acidity than secondary alcohols (e.g., 2-propanol derivatives) .

Aliphatic Alcohols and Ketones

Table 2: Aliphatic Counterparts

Key Findings :

- Functional Group Impact: Ketones (e.g., 2-Methyl-3-pentanone) lack hydrogen-bonding capacity, reducing solubility in polar solvents compared to alcohols .

- Branching Effects: Branched aliphatic alcohols (e.g., 3-Methyl-1-pentanol) exhibit lower melting points than aromatic derivatives due to reduced molecular symmetry .

Substituted Phenethylamines and Deuterated Compounds

- 3-Methoxyphenethylamine : The methoxy group at the 3-position on the phenyl ring may influence receptor binding in neurological studies, though its primary amine group distinguishes it from alcohol derivatives .

- Deuterated Phenols: Isotopic substitution (e.g., d₃ or d₄ labels) aids in metabolic tracking without altering chemical reactivity, a strategy less relevant to non-deuterated alcohols like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.